molecular formula C17H26N2O4S B3437407 N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B3437407
M. Wt: 354.5 g/mol
InChI Key: RZDUKFAAMDCCFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as Cimaglermin, is a small molecule drug that has been developed for the treatment of heart failure. It belongs to the family of growth differentiation factor 11 (GDF11) analogs and has been shown to have potent regenerative properties in animal models.

Mechanism of Action

N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide exerts its effects by activating the GDF11 signaling pathway, which plays a critical role in regulating tissue regeneration and repair. It binds to the GDF11 receptor and stimulates the production of new cardiac cells, leading to the restoration of cardiac function.
Biochemical and Physiological Effects:
N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects, including the promotion of cardiomyocyte proliferation, the inhibition of fibrosis, and the reduction of inflammation. It also enhances angiogenesis and improves the contractility of cardiac muscle.

Advantages and Limitations for Lab Experiments

The advantages of using N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments include its potent regenerative properties, its ability to improve cardiac function, and its potential use in a wide range of conditions. However, its limitations include the need for further studies to determine its long-term safety and efficacy, as well as the potential for off-target effects.

Future Directions

There are several future directions for the research and development of N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, including the optimization of its dosing and administration, the investigation of its effects in different animal models, and the exploration of its potential use in other conditions such as stroke and Alzheimer's disease. Further studies are also needed to determine its safety and efficacy in humans, as well as its potential for use in combination with other drugs.

Scientific Research Applications

N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied in preclinical models of heart failure, where it has been shown to improve cardiac function, reduce fibrosis, and promote cardiac regeneration. It has also been investigated for its potential use in other conditions such as stroke, Alzheimer's disease, and muscular dystrophy.

properties

IUPAC Name

2-[cyclohexyl(methylsulfonyl)amino]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-3-23-16-11-9-14(10-12-16)18-17(20)13-19(24(2,21)22)15-7-5-4-6-8-15/h9-12,15H,3-8,13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDUKFAAMDCCFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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